molecular formula C17H23ClN2O2 B15121824 4-{1-[(3-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine

4-{1-[(3-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine

Cat. No.: B15121824
M. Wt: 322.8 g/mol
InChI Key: HEUVRDGSGVLDAT-UHFFFAOYSA-N
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Description

4-{1-[(3-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a piperidine ring substituted with a 3-chlorophenylmethyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(3-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the 3-chlorophenylmethyl group, and finally the attachment of the morpholine ring. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(3-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{1-[(3-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{1-[(3-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the piperidine and morpholine rings, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

[1-[(3-chlorophenyl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H23ClN2O2/c18-16-5-1-3-14(11-16)12-19-6-2-4-15(13-19)17(21)20-7-9-22-10-8-20/h1,3,5,11,15H,2,4,6-10,12-13H2

InChI Key

HEUVRDGSGVLDAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)N3CCOCC3

Origin of Product

United States

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